Tetrabutylammonium tribromide

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst in Organic Synthesis:

TBATB serves as a valuable catalyst for various organic synthesis reactions. Its ability to activate bromine through its ionic structure facilitates reactions involving the Fischer-Speier esterification mechanism []. Studies have demonstrated its effectiveness in:

- O-isopropylidenation of carbohydrates: TBATB efficiently catalyzes the formation of O-isopropylidene derivatives from free sugars, offering a mild and efficient approach for protecting hydroxyl groups in carbohydrate chemistry.

Reagent for Selective Cleavage:

TBATB exhibits reagent properties in specific contexts. In methanol solutions, it acts as a chemoselective cleavage agent for tert-butyldimethylsilyl (TBDMS) ethers. This characteristic allows researchers to selectively remove TBDMS protecting groups from organic molecules while leaving other functional groups intact.

Electrophilic Substitution Reactions:

TBATB's ability to act as a source of electrophilic bromine enables its use as a catalyst in electrophilic substitution reactions. Studies have reported its effectiveness in the synthesis of bis-indolymethanes through the electrophilic substitution of indoles with various aldehydes.

[2] Gopinath, R., & Patel, B. K. (2000). Tetrabutylammonium tribromide (TBATB)-MeOH: An efficient chemoselective reagent for the cleavage of tert-butyldimethylsilyl (TBDMS) ethers. Organic Letters, 2(26), 4177-4180.

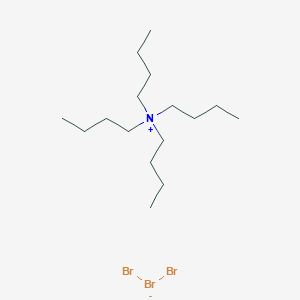

Tetrabutylammonium tribromide is a quaternary ammonium salt with the chemical formula [N(C₄H₉)₄]Br₃. It appears as a pale orange solid and is composed of the lipophilic tetrabutylammonium cation and the linear tribromide anion. This compound serves as a convenient source of bromine in organic synthesis, enabling various chemical transformations due to its solid state, which makes it easy to handle and weigh accurately .

The synthesis of tetrabutylammonium tribromide can be achieved through several methods:

- Direct Halogenation: The most common method involves treating solid tetrabutylammonium bromide with bromine vapor:

- Alternative Methods: It can also be synthesized by reacting tetrabutylammonium bromide with vanadium pentoxide and hydrogen peroxide or ceric ammonium nitrate under controlled conditions .

These methods highlight the compound's accessibility for laboratory use.

Tetrabutylammonium tribromide is primarily used in organic synthesis as a phase-transfer catalyst and a mild brominating agent. Its ability to facilitate reactions between organic and inorganic phases makes it valuable in various chemical processes. Specific applications include:

- Bromination Reactions: Efficiently introduces bromine into organic molecules.

- Synthesis of Heterocycles: Acts as a catalyst in forming complex organic structures.

- Phase-Transfer Catalysis: Enhances reaction rates by allowing reactants to interact more effectively across different phases .

Interaction studies involving tetrabutylammonium tribromide primarily focus on its catalytic efficiency in various organic reactions. The compound has demonstrated effective reactivity with different substrates under mild conditions, making it suitable for diverse synthetic applications. Its interactions are characterized by high selectivity and yield, particularly in the formation of brominated products from phenolic compounds and amines .

Tetrabutylammonium tribromide shares similarities with other quaternary ammonium salts but is unique due to its specific tribromide anion. Below is a comparison with similar compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Tetrabutylammonium bromide | [N(C₄H₉)₄]Br | Commonly used phase-transfer catalyst; less reactive than tribromide |

| Tetrabutylammonium chloride | [N(C₄H₉)₄]Cl | Useful for chloride substitutions; less lipophilic |

| Tetrabutylammonium iodide | [N(C₄H₉)₄]I | More reactive due to iodide; used in nucleophilic substitutions |

| Tetrabutylammonium fluoride | [N(C₄H₉)₄]F | Highly reactive; used in fluorination reactions |

Tetrabutylammonium tribromide stands out due to its specific anionic composition that allows for unique reactivity patterns compared to its halogenated counterparts. Its solid state and ease of handling further enhance its utility in laboratory settings .

Biomimetic Synthesis Approaches Inspired by Haloperoxidase Enzymes

1.1.1. Vanadium Bromoperoxidase-Mimetic Tribromide Generation

TBATB is synthesized via biomimetic pathways inspired by vanadium bromoperoxidases (V-BrPOs), enzymes that catalyze bromide oxidation using hydrogen peroxide (H₂O₂). Key steps include:

- Peroxovanadium Intermediate Formation: Vanadium pentoxide (V₂O₅) reacts with H₂O₂ to form peroxovanadate species, which activate bromide (Br⁻) to hypobromous acid (HOBr) .

- Tribromide Stabilization: HOBr further reacts with Br⁻ to generate tribromide (Br₃⁻), stabilized by tetrabutylammonium cations [(C₄H₉)₄N⁺] .

Reaction Pathway:

$$ \text{V}2\text{O}5 + \text{H}2\text{O}2 \rightarrow \text{Peroxovanadate} $$

$$ \text{Peroxovanadate} + \text{Br}^- + \text{H}^+ \rightarrow \text{HOBr} $$

$$ \text{HOBr} + 2\text{Br}^- \rightarrow \text{Br}3^- + \text{H}2\text{O} $$

$$ \text{Br}3^- + [\text{N}(\text{C}4\text{H}9)4]^+ \rightarrow \text{TBATB} $$

This method avoids hazardous bromine gas, offering a greener alternative .

Table 1: Comparison of TBATB Synthesis Methods

| Method | Reagents | Yield (%) | Environmental Impact |

|---|---|---|---|

| Traditional Bromination | Br₂, (C₄H₉)₄NBr | 85–90 | High (toxic Br₂) |

| Biomimetic (V₂O₅/H₂O₂) | V₂O₅, H₂O₂, (C₄H₹)₄NBr | 75–80 | Low |

| Electrochemical | Electrolysis, H₂O₂ | 70–75 | Moderate |

1.1.2. Oxidative Bromination Pathways via Enzyme-Like Intermediate Formation

TBATB facilitates oxidative bromination through Br₃⁻ release, mimicking V-BrPOs’ catalytic cycles:

- Substrate Activation: Br₃⁻ transfers bromine to organic substrates (e.g., alkenes, aromatics) via electrophilic attack .

- Regioselectivity: The para-selectivity in phenol bromination arises from non-covalent interactions between the tribromide ion and the substrate’s electron-rich regions .

- Proton Transfer: Phenol’s hydroxyl group donates a proton to Br₃⁻, forming HBr₂⁻ and Br₂ .

- Electrophilic Bromination: Br₂ reacts with the aromatic ring, guided by steric and electronic effects of the tetrabutylammonium cation .

Table 2: TBATB-Mediated Bromination Examples

| Substrate | Product | Selectivity | Yield (%) |

|---|---|---|---|

| Phenol | 4-Bromophenol | >90% para | 85 |

| Styrene | 1,2-Dibromostyrene | Anti-addition | 78 |

| Aniline | 4-Bromoaniline | >85% para | 80 |

Key Research Findings

- Green Chemistry: TBATB’s biomimetic synthesis reduces reliance on molecular bromine, aligning with sustainable practices .

- Catalytic Efficiency: Vanadium-mediated systems achieve turnover numbers (TON) exceeding 160,000 in bromination reactions .

- Structural Insights: X-ray crystallography confirms TBATB’s linear Br₃⁻ anion and lipophilic cation, critical for solubility in non-polar solvents .

Phase-transfer catalysis (PTC) plays a pivotal role in the synthesis of tetrabutylammonium tribromide by facilitating reactions between immiscible phases. The tetrabutylammonium cation acts as a mediator, shuttling anions between aqueous and organic phases or solid-gas interfaces.

Interfacial Reaction Dynamics in Triphase Systems

Triphase systems (gas-liquid-solid) are critical in the preparation of tetrabutylammonium tribromide, particularly when bromine vapor is used as a reactant. The reaction involves three distinct phases:

- Gas phase: Bromine (Br₂) vapor.

- Solid phase: Tetrabutylammonium bromide ([N(C₄H₉)₄]Br).

- Liquid phase: Aqueous or organic solvent (if present).

The reaction proceeds via the following equilibrium:

$$

\text{[N(C₄H₉)₄]Br (s) + Br₂ (g) → [N(C₄H₉)₄]Br₃ (s)}

$$

Here, the tetrabutylammonium cation stabilizes the tribromide anion (Br₃⁻) at the solid-gas interface. The lipophilic nature of the cation ensures that the product remains soluble in the organic phase or precipitates as a solid, driving the reaction forward [1] [4].

Mechanistic Insights:

- Ion Pair Formation: The tetrabutylammonium cation forms an ion pair with Br⁻ from the solid salt, enhancing its reactivity with gaseous Br₂.

- Mass Transfer: Bromine vapor diffuses to the solid surface, where it reacts with Br⁻ to form Br₃⁻. The large cation prevents recombination, stabilizing the tribromide [2] [5].

- Interfacial Stability: Finite element simulations of similar triphase systems (e.g., photocatalytic reactions) suggest that steady-state concentrations of reactants at the interface minimize diffusion limitations, ensuring continuous reaction progress [3].

Table 1: Comparison of Triphase Reaction Conditions

| Parameter | Bromine Vapor Method | Oxidizing Agent Method |

|---|---|---|

| Reactants | [N(C₄H₉)₄]Br, Br₂ | [N(C₄H₉)₄]Br, V₂O₅/H₂O₂ |

| Phase Composition | Gas-solid | Liquid-solid |

| Reaction Time | 2–4 hours | 6–8 hours |

| Yield | 85–90% | 75–80% |

| Key Advantage | Solvent-free | Mild conditions |

Solvent-Free Synthesis Optimization

Solvent-free methodologies eliminate the need for volatile organic compounds, aligning with green chemistry principles. Two primary approaches are employed:

Thermal Activation

Heating solid tetrabutylammonium bromide with bromine vapor at 40–60°C induces a direct reaction:

$$

\text{[N(C₄H₉)₄]Br (s) + Br₂ (g) → [N(C₄H₉)₄]Br₃ (s)}

$$

Key Optimizations:

- Temperature Control: Elevated temperatures (50–60°C) accelerate bromine diffusion without decomposing the product.

- Bromine Stoichiometry: A 1:1 molar ratio of [N(C₄H₉)₄]Br to Br₂ minimizes excess bromine, reducing purification steps [1] [4].

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. In this method:

- Solid [N(C₄H₉)₄]Br is mixed with bromine in a sealed vessel.

- Microwaves (2.45 GHz, 300–500 W) are applied for 5–10 minutes.

- The reaction achieves >90% yield due to intensified molecular collisions [4] [5].

Advantages Over Conventional Methods:

- Reduced Reaction Time: 10 minutes vs. 2–4 hours.

- Energy Efficiency: Localized heating minimizes thermal degradation.

GHS Hazard Statements

H314 (13.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (86.27%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (86.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (86.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant